molecular formula C21H34O5 B2731475 [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate CAS No. 133361-21-4

[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate

Cat. No.: B2731475
CAS No.: 133361-21-4
M. Wt: 366.498
InChI Key: XPDBYTRMUWQPTF-UHFFFAOYSA-N
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Description

[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate is a long-chain fatty alcohol derivative This compound is characterized by its unique structure, which includes a phenolic group and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate typically involves the esterification of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-ol] with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as pyridine or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of phenolic groups. It may also serve as a model compound for studying the interactions of long-chain fatty alcohols with biological membranes .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in lotions, creams, and other skincare products .

Mechanism of Action

The mechanism of action of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-ol]: The alcohol counterpart of the acetate.

    [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] butyrate: A similar compound with a butyrate ester group.

    [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] propionate: Another ester derivative with a propionate group.

Uniqueness

The uniqueness of [1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate lies in its specific ester group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[1-(3,5-dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-16(22)10-8-6-4-3-5-7-9-11-21(26-17(2)23)14-18-12-19(24)15-20(25)13-18/h12-13,15-16,21-22,24-25H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBYTRMUWQPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCC(CC1=CC(=CC(=C1)O)O)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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